6-Bromo-4-chlorothieno[2,3-d]pyrimidin-2-amine
Description
Properties
CAS No. |
1160994-64-8 |
|---|---|
Molecular Formula |
C6H3BrClN3S |
Molecular Weight |
264.53 g/mol |
IUPAC Name |
6-bromo-4-chlorothieno[2,3-d]pyrimidin-2-amine |
InChI |
InChI=1S/C6H3BrClN3S/c7-3-1-2-4(8)10-6(9)11-5(2)12-3/h1H,(H2,9,10,11) |
InChI Key |
WEIDOVKLKZXISY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC2=C1C(=NC(=N2)N)Cl)Br |
Origin of Product |
United States |
Preparation Methods
Directed Lithiation at the Thienopyrimidine Core
Directed lithiation using lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) enables precise bromination and chlorination. For instance, 6-bromo-4-chlorothieno[2,3-d]pyrimidine serves as a pivotal intermediate. In a representative protocol, LDA (2.0 M in THF/heptane/ethylbenzene) was added to a solution of 6-bromo-4-chlorothieno[2,3-d]pyrimidine in tetrahydrofuran (THF) at -78°C under nitrogen. After 1 hour, controlled quenching with water/THF and extraction with dichloromethane yielded 5-bromo-4-chlorothieno[2,3-d]pyrimidine (46–56% yields).
Role of Temperature and Solvent
Reaction efficiency hinges on cryogenic conditions (-78°C to -100°C) to stabilize the lithiated intermediate. Polar aprotic solvents like THF facilitate solubility, while heptane/ethylbenzene mixtures mitigate side reactions. Post-lithiation, gradual warming to 0°C before aqueous workup prevents decomposition.
Nucleophilic Aromatic Substitution for Amination
Displacement of Chlorine with Amines
The 4-chloro group in 6-bromo-4-chlorothieno[2,3-d]pyrimidine undergoes substitution with amines under acidic or basic conditions. For example, heating with 2,5-dimethoxybenzenamine in isopropanol and HCl at 75°C for 3 hours afforded 6-bromo-N-(2,5-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4-amine in 84% yield.
Solvent and Catalyst Optimization
Polar solvents (e.g., DMF, isopropanol) enhance nucleophilicity, while additives like triethylamine or DIEA neutralize HCl byproducts. Elevated temperatures (60–75°C) and prolonged reaction times (20–64 hours) are typical for aryl amines with steric or electronic hindrance.
Purification and Characterization
Chromatographic Techniques
Silica gel chromatography with gradients of ethyl acetate/hexanes (10–40%) effectively isolated products. Reverse-phase HPLC (acetonitrile/water with 0.1% H3PO4) resolved closely related derivatives.
Spectroscopic Validation
1H NMR (400 MHz, CDCl3) of 6-bromo-4-chlorothieno[2,3-d]pyrimidine showed singlet peaks at δ 8.87 (s, 1H, H-2) and δ 7.66 (s, 1H, H-5). LC-MS (ESI+) confirmed molecular ions at m/z 248.9 [M+H]+.
Comparative Analysis of Synthetic Routes
Yield Optimization Across Methodologies
| Method | Conditions | Yield (%) |
|---|---|---|
| Lithiation-amination | LDA, THF, -78°C, 1h | 46–56 |
| Nucleophilic substitution | Isopropanol/HCl, 75°C, 3h | 84 |
| Direct bromination | n-BuLi/CBr4, -78°C, 2h | 25–26 |
Higher yields for amination (84%) reflect favorable kinetics in polar protic solvents, whereas cryogenic lithiation suffers from intermediate instability .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-chlorothieno[2,3-d]pyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: These reactions can modify the electronic properties of the compound, potentially altering its biological activity.
Common Reagents and Conditions
Nucleophilic Substitution: Typically uses reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Often employs oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Uses reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thienopyrimidines, while oxidation and reduction can lead to different functionalized derivatives .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of thieno[2,3-d]pyrimidines exhibit significant antimicrobial properties. A study focused on halogenated pyrrolopyrimidines, including compounds similar to 6-bromo-4-chlorothieno[2,3-d]pyrimidin-2-amine, demonstrated low minimum inhibitory concentrations (MIC) against various bacterial strains, suggesting potential as antibiotic agents. The structure-activity relationship (SAR) revealed that modifications at the C-4 and C-6 positions can enhance selectivity and potency against pathogens like Staphylococcus aureus .
Inhibition of Protein Kinases
Inhibitors targeting Bruton's tyrosine kinase (BTK) are crucial in treating B-cell malignancies. Compounds with a thieno[2,3-d]pyrimidine scaffold have been synthesized to evaluate their inhibitory effects on BTK activity. These studies revealed promising candidates for further development in cancer therapy, highlighting the importance of the thieno[2,3-d]pyrimidine core in drug design .
Agricultural Applications
Pesticidal Properties
The thieno[2,3-d]pyrimidine structure has been explored for its pesticidal properties. Research has shown that compounds with this scaffold can serve as effective agrochemicals against various pests and diseases affecting crops. The synthesis of such compounds often involves modifying the halogenated positions to optimize their efficacy and reduce toxicity to non-target organisms.
Materials Science
Organic Electronics
The unique electronic properties of thieno[2,3-d]pyrimidines make them suitable for applications in organic electronics. Research into their use as semiconductors in organic light-emitting diodes (OLEDs) and organic photovoltaic cells has shown that these compounds can improve device performance due to their favorable charge transport characteristics.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from simpler thieno derivatives. The following table summarizes key synthetic routes and yields reported in literature:
| Synthesis Method | Yield (%) | Conditions |
|---|---|---|
| Reaction with phosphorus oxychloride | 83% | Heating at 80°C for 1.5 hours |
| Treatment with lithium diisopropylamide | 55% | -78°C under nitrogen atmosphere |
| Reaction with triethylamine in DMF | 41% | Stirred at 25°C for 20 hours |
Case Studies
-
Antimicrobial Efficacy Study
- Objective: Evaluate the antimicrobial activity of thieno[2,3-d]pyrimidine derivatives.
- Findings: Compounds exhibited MIC values significantly lower than standard antibiotics against Staphylococcus aureus.
- Conclusion: Potential for development as new antibiotic agents.
-
BTK Inhibitor Development
- Objective: Synthesize and evaluate BTK inhibitors based on thieno[2,3-d]pyrimidine.
- Findings: Identified lead compounds with strong inhibitory activity.
- Conclusion: Promising candidates for further clinical evaluation in B-cell malignancies.
Mechanism of Action
The mechanism of action of 6-Bromo-4-chlorothieno[2,3-d]pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. For instance, as an adenosine A2A receptor antagonist, it binds to the receptor and inhibits its activity, which can have therapeutic effects in conditions like Parkinson’s disease . The compound’s lipophilicity allows it to diffuse easily into cells, enhancing its biological activity .
Comparison with Similar Compounds
Key Findings and Implications
- Electronic Effects: Halogen substituents (Br, Cl, F) modulate electron density, influencing reactivity in cross-coupling reactions (e.g., Suzuki, Sonogashira) and target binding .
- Core Heterocycle: Thieno[2,3-d]pyrimidines exhibit superior planarity for kinase binding compared to pyrrolo analogues but may suffer from lower solubility .
- Synthetic Efficiency : Amine coupling at C-4 (e.g., with p-anisidine) achieves near-quantitative yields, highlighting the versatility of microwave-assisted synthesis .
Biological Activity
6-Bromo-4-chlorothieno[2,3-d]pyrimidin-2-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound has been optimized for scalability. A notable method involves a series of reactions starting from inexpensive bulk chemicals. The synthetic route typically includes:
- Gewald Reaction : Formation of the thieno[2,3-d]pyrimidine scaffold.
- Bromination and Chlorination : Introduction of bromine and chlorine at specific positions to enhance biological activity.
- Final Amine Formation : Conversion to the amine derivative.
This method yields approximately 49% without the need for chromatography for purification .
Antimicrobial Properties
Research indicates that thieno[2,3-d]pyrimidine derivatives exhibit significant antimicrobial activities. For instance, compounds within this class have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values vary based on structural modifications .
Anticancer Activity
Thieno[2,3-d]pyrimidines are also being investigated for their anticancer properties. The compound's structural features allow it to interact with multiple biological targets involved in cancer progression. Notably, some derivatives have demonstrated promising results in inhibiting cell proliferation in various cancer cell lines .
The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes and receptors:
- Bruton's Tyrosine Kinase (BTK) : Some derivatives exhibit potent inhibitory activity against BTK, crucial for B-cell signaling pathways. This inhibition can lead to reduced B-cell proliferation and has implications for treating autoimmune diseases .
- DNA Gyrase and Topoisomerase IV : Similar compounds have been shown to interfere with DNA replication processes in bacteria by inhibiting these enzymes, leading to cell death .
Study on BTK Inhibition
A study evaluating a series of thieno[3,2-d]pyrimidine derivatives found that certain modifications at the C-4 and C-6 positions significantly enhanced BTK inhibition. One compound exhibited an IC50 value of 29.9 nM against BTK, indicating its potential as a therapeutic agent in autoimmune disorders .
Antimicrobial Evaluation
In another investigation focusing on antimicrobial activity, various thieno[2,3-d]pyrimidine derivatives were tested against Gram-positive and Gram-negative bacteria. The results showed that specific substitutions led to lower MIC values, highlighting the importance of structural optimization in enhancing antibacterial efficacy .
Comparative Analysis
| Compound | Biological Activity | IC50 (nM) | MIC (mg/L) |
|---|---|---|---|
| This compound | BTK Inhibition | 29.9 | N/A |
| Similar Thieno Derivative | Antibacterial (S. aureus) | N/A | 16 |
| Olmutinib | EGFR Inhibition | N/A | N/A |
Q & A
Q. Q: What are the standard synthetic routes for preparing 6-bromo-4-chlorothieno[2,3-d]pyrimidin-2-amine, and how can reaction conditions be optimized for higher yields?
A: The compound is typically synthesized via nucleophilic displacement of chloride in 6-bromo-4-chlorothieno[2,3-d]pyrimidine using substituted anilines. For example, refluxing with 3-chloro-4-{[(3-fluorophenyl)methyl]oxy}aniline in isopropyl alcohol with catalytic HCl yields intermediates for further functionalization . Optimization involves adjusting reaction time (4–48 hours), temperature (80–100°C), and stoichiometric ratios of reagents. Post-synthesis purification often employs column chromatography (e.g., silica gel) or preparative TLC, as described in Pd-catalyzed coupling reactions .
Structural Characterization
Q. Q: Which spectroscopic and crystallographic methods are most reliable for confirming the structure of this compound?
A: Key methods include:
- 1H NMR : Peaks for aromatic protons (δ 8.8–7.2 ppm) and amine protons (δ ~5.0 ppm) confirm substitution patterns .
- HRMS : Exact mass analysis (e.g., [M+H]+) validates molecular composition .
- X-ray crystallography : SHELX software (e.g., SHELXL) resolves crystal structures, particularly for verifying halogen positioning and hydrogen bonding .
Mechanistic Insights
Q. Q: What mechanistic pathways govern the reactivity of the bromo and chloro substituents in cross-coupling reactions involving this compound?
A: The bromine atom is more reactive in Sonogashira or Suzuki couplings due to its lower bond dissociation energy compared to chlorine. For example, Pd-catalyzed coupling with alkynes selectively replaces bromine, leaving chlorine intact for subsequent modifications . Computational studies (DFT) can model transition states to predict regioselectivity.
Biological Activity Evaluation
Q. Q: How can researchers assess the biological activity of derivatives of this compound, and what structural features correlate with efficacy?
A: Derivatives are screened against target enzymes (e.g., kinases) using IC50 assays. The thienopyrimidine core acts as a hinge-binding motif, while bromine and chlorine enhance hydrophobic interactions. For example, 6-ethynyl analogs exhibit covalent binding to ErbB kinases via alkyne groups . Activity is validated through cellular assays (e.g., proliferation inhibition in cancer lines).
Analytical Challenges
Q. Q: What analytical challenges arise in quantifying trace impurities or isomers in synthesized batches of this compound?
A: Common issues include:
- Isomer separation : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves regioisomers .
- Halogenated byproducts : LC-MS detects bromine/chlorine isotopic patterns.
- Purity thresholds : ≥95% purity is achievable via recrystallization (ethanol/water) .
Advanced Functionalization
Q. Q: What strategies enable site-selective functionalization of the thienopyrimidine core for SAR studies?
A: Sequential cross-coupling reactions are employed:
Buchwald-Hartwig amination : Introduces amines at the 2-position .
Sonogashira coupling : Adds alkynes at the 6-position .
Halogen retention : Chlorine at position 4 can be preserved for late-stage diversification .
Data Contradictions
Q. Q: How should researchers resolve discrepancies in reported synthetic yields or spectroscopic data for this compound?
A: Contradictions often stem from:
- Reagent purity : Trace moisture in Pd catalysts reduces coupling efficiency .
- Solvent effects : Polar aprotic solvents (e.g., DMF) may alter reaction pathways vs. alcohols .
- NMR referencing : Internal standards (e.g., TMS) must be consistent across studies . Reproducibility requires strict adherence to documented protocols.
Crystallography and Computational Modeling
Q. Q: How can crystallographic data and DFT calculations guide the design of derivatives with improved binding affinity?
A: X-ray structures reveal key interactions (e.g., halogen bonding with kinase active sites). DFT optimizes substituent geometry and predicts electrostatic potential surfaces for targeting hydrophobic pockets . Docking simulations (AutoDock Vina) validate hypothetical binding modes .
Stability and Storage
Q. Q: What are the optimal storage conditions to prevent degradation of this compound?
A: Store at 0–6°C in amber vials under inert gas (Ar/N2). Stability tests show decomposition <2% over 12 months when protected from light and humidity .
Structure-Activity Relationship (SAR)
Q. Q: Which substituents on the thienopyrimidine scaffold most significantly impact bioactivity?
A: Critical modifications include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
